Nickelformiat

Übersicht

Beschreibung

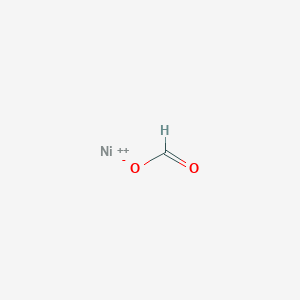

Nickel formate is the nickel salt of formic acid with the chemical formula Ni(HCOO)₂. It is a green, odorless, non-flammable solid that is sparingly soluble in water and insoluble in organic solvents. Nickel formate is known for its monoclinic crystal structure and is used in various industrial and scientific applications .

Wissenschaftliche Forschungsanwendungen

Nickel formate has several scientific research applications:

Catalyst Precursor: It serves as an ideal catalyst precursor for the growth of carbon nanotubes through chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD).

Photocatalytic Performance: Nickel formate is used for in situ nickel-doping of graphitic carbon nitride (g-C₃N₄) nanosheets, enhancing their photocatalytic activity for energy supply and environmental remediation.

Wirkmechanismus

Target of Action

Nickel formate primarily targets the g-C3N4 nanosheets . It is utilized for the first time for in situ Ni-doping of g-C3N4 nanosheets at a very high level via a one-step pyrolysis . The role of these targets is to modify the electronic structure, optical absorption, and charge separation of g-C3N4, thereby improving its photocatalytic activity for energy supply and environmental remediation .

Mode of Action

Nickel formate interacts with its targets through a process called in situ Ni-doping . This process involves the incorporation of Ni species into the g-C3N4 nanosheets, which results in enhanced and expanded visible light absorption, a narrowed band gap, and suppressed charge recombination . Furthermore, the positions of the valence band and conduction band of the g-C3N4 samples can also be easily modulated by Ni-doping .

Biochemical Pathways

Nickel formate affects the photocatalytic activity of g-C3N4 nanosheets . The downstream effects of this include superior photocatalytic activity of the obtained Ni-doped g-C3N4 in both dye degradation and hydrogen evolution under visible light compared with pure g-C3N4 .

Pharmacokinetics

It is known that nickel formate can be obtained by reacting nickel (ii) acetate or nickel (ii) hydroxide with formic acid . This suggests that the compound may undergo chemical transformations in certain environments, which could impact its bioavailability.

Result of Action

The result of nickel formate’s action is the creation of Ni-doped g-C3N4 nanosheets with superior photocatalytic activity . Photocatalytic tests demonstrate that the Ni-doped g-C3N4 sample with an appropriate doping concentration can give a rate constant approximately 10 times greater than that of bare g-C3N4 for degradation of methyl orange, and can exhibit a hydrogen evolution rate of up to 155.71 μmol g −1 h −1, about 1.6 times as high as that of pure g-C3N4 .

Action Environment

The action of nickel formate is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, nickel formate can be synthesized by the reaction of sodium formate with nickel (II) sulphate . Additionally, when heated in a vacuum to 300 °C, pure nickel is formed . These factors can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Nickel formate plays a significant role in biochemical reactions, particularly as a catalyst precursor. It interacts with various enzymes and proteins, including urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase . These interactions are crucial for the catalytic activities of these enzymes. For instance, nickel formate can be used to produce fine nickel powders, which serve as hydrogenation catalysts . The compound’s ability to interact with these enzymes highlights its importance in biochemical processes.

Cellular Effects

Nickel formate has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to increased levels of reactive oxygen species (ROS) and lipid peroxidation . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to nickel formate can lead to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, nickel formate can impact cell function by altering the activity of key enzymes and proteins involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of nickel formate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nickel formate can bind to the active sites of enzymes, such as urease and [NiFe]-hydrogenase, thereby influencing their catalytic activities . This binding can lead to either inhibition or activation of the enzymes, depending on the specific interaction. Furthermore, nickel formate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nickel formate can change over time. The compound’s stability and degradation are important factors to consider. Nickel formate is stable at room temperature but can decompose at higher temperatures, leading to the formation of nickel and other byproducts . Long-term exposure to nickel formate in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and alterations in cellular function . These temporal effects highlight the importance of monitoring the stability and degradation of nickel formate in experimental settings.

Dosage Effects in Animal Models

The effects of nickel formate vary with different dosages in animal models. At low doses, nickel formate may not cause significant adverse effects. At higher doses, it can lead to toxicity, including oxidative stress, inflammation, and damage to various organs . Threshold effects have been observed, where a certain dosage level leads to noticeable toxic effects. It is crucial to determine the safe dosage levels of nickel formate to avoid potential adverse effects in animal models.

Metabolic Pathways

Nickel formate is involved in several metabolic pathways, including those related to nickel-dependent enzymes. For instance, it plays a role in the activation of urease and [NiFe]-hydrogenase, which are essential for nitrogen and hydrogen metabolism, respectively . Nickel formate can also influence metabolic flux and metabolite levels by affecting the activity of key enzymes in these pathways. The compound’s involvement in these metabolic processes underscores its importance in cellular metabolism.

Transport and Distribution

Nickel formate is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and distribution of nickel ions, ensuring their availability for biochemical reactions . Nickel formate can accumulate in certain tissues, where it interacts with various biomolecules. The compound’s transport and distribution are critical for its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of nickel formate is essential for its activity and function. Nickel formate can be localized in various cellular compartments, including the cytoplasm, mitochondria, and vacuoles . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of nickel formate can influence its interactions with biomolecules and its overall biological effects.

Vorbereitungsmethoden

Nickel formate can be synthesized through several methods:

Reaction with Nickel(II) Acetate or Nickel(II) Hydroxide: Nickel formate can be obtained by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid[ \text{Ni(OH)}_2 + 2\text{HCOOH} \rightarrow \text{Ni(HCOO)}_2 + 2\text{H}_2\text{O} ]

Reaction with Sodium Formate: Another method involves the reaction of sodium formate with nickel(II) sulfate.

Analyse Chemischer Reaktionen

Nickel formate undergoes various chemical reactions, including:

Thermal Decomposition: When heated to 300°C in a vacuum, nickel formate decomposes to form pure nickel, carbon dioxide, and water[ \text{Ni(HCOO)}_2(\text{H}_2\text{O})_2 \rightarrow \text{Ni} + 2\text{CO}_2 + 2\text{H}_2\text{O} ]

Oxidation: Nickel formate can be oxidized to form nickel oxide and carbon dioxide.

Vergleich Mit ähnlichen Verbindungen

Nickel formate can be compared with other metal formates such as:

Calcium Formate: Used in construction as a setting accelerator for cement.

Sodium Formate: Used in de-icing and as a buffering agent.

Magnesium Formate: Used in the production of magnesium and as a catalyst in organic synthesis.

Nickel formate is unique due to its specific applications in catalysis and photocatalysis, making it a valuable compound in scientific research and industrial processes.

Biologische Aktivität

Nickel formate, a coordination compound of nickel and formic acid, has garnered attention in various scientific fields due to its unique properties and biological activities. This article explores the biological activity of nickel formate, focusing on its role in microbial metabolism, enzymatic functions, and potential applications in biotechnology and materials science.

Overview of Nickel Formate

Nickel formate is represented by the chemical formula Ni(HCOO)₂. It is typically encountered as a green crystalline solid that can decompose upon heating to yield metallic nickel and gaseous products. Its ability to act as a precursor for nickel nanoparticles makes it significant in various applications, including catalysis and material synthesis.

1. Role in Microbial Metabolism

Nickel is an essential trace element for many microorganisms, where it serves as a cofactor for several nickel-dependent enzymes. These enzymes are crucial for various metabolic processes:

- Urease : Catalyzes the hydrolysis of urea into ammonia and carbon dioxide.

- Hydrogenases : Involved in hydrogen metabolism.

- Acireductone dioxygenase : Participates in methionine metabolism.

Research indicates that nickel formate can influence the growth and metabolic activity of certain bacteria, enhancing their ability to utilize nickel effectively. For instance, studies have shown that nickel uptake by microorganisms is facilitated by specific transport systems that recognize nickel ions' presence, which can be influenced by the availability of nickel formate in the environment .

2. Enzymatic Functions

Nickel-dependent enzymes are categorized into two main types: redox and non-redox enzymes. The presence of nickel in these enzymes allows for diverse catalytic functions due to its flexible coordination geometry:

- Redox Enzymes : Such as Ni-superoxide dismutase, which protects cells from oxidative damage.

- Non-redox Enzymes : Such as urease, which play critical roles in nitrogen metabolism.

The biosynthesis of these enzymes requires precise regulation of intracellular nickel concentrations to prevent toxicity while ensuring sufficient availability for enzymatic functions .

Case Studies

- Microbial Growth Studies : A study demonstrated that certain strains of bacteria exhibit enhanced growth rates when exposed to nickel formate compared to other nickel salts. This was attributed to the more favorable bioavailability of nickel from the formate complex .

- Enzyme Activity Assays : Research on urease activity indicated that optimal enzyme function occurs at specific concentrations of nickel ions derived from nickel formate. The study highlighted the importance of maintaining proper metal ion homeostasis within microbial cells .

- Nanoparticle Synthesis : Nickel formate has been utilized as a precursor for synthesizing nickel nanoparticles with controlled size distribution, which are essential for applications in catalysis and electronics . The thermal decomposition of nickel formate at relatively low temperatures (around 350 °C) allows for efficient production of phase-pure metallic nickel without the need for reducing agents like hydrogen .

Comparative Analysis

| Property/Feature | Nickel Formate | Other Nickel Salts |

|---|---|---|

| Decomposition Temperature | Low (350 °C) | Higher (typically >500 °C) |

| Metal Ion Bioavailability | High | Variable |

| Synthesis of Nanoparticles | Efficient with narrow size distribution | Often leads to larger agglomerates |

| Role in Microbial Metabolism | Promotes growth and enzyme activity | Less effective in some cases |

Eigenschaften

IUPAC Name |

nickel(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNKQREYVVATQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40890523 | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200-250 °C | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.